Chemical properties of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
Chemical properties of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique physicochemical and pharmacological properties. Among the vast array of heterocyclic compounds, the 1,2,4-thiadiazole ring system has garnered significant attention due to its metabolic stability and its role as a versatile pharmacophore.[1][2][3] This guide focuses on a specific derivative, 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole , a molecule that combines the established thiadiazole core with an oxolane (tetrahydrofuran) moiety. This ether linkage introduces a three-dimensional character and modulates polarity, making it an intriguing building block in drug discovery. The presence of such saturated heterocycles like oxolane is a recognized strategy to improve properties such as aqueous solubility and metabolic stability in drug candidates.[4]
This document serves as a comprehensive technical resource, synthesizing available data and established chemical principles to provide a detailed overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. As this molecule is a key intermediate in the synthesis of advanced pharmaceutical compounds like fazolintans, a selective NK-3 receptor antagonist, understanding its chemical behavior is of paramount importance for process optimization and the development of new chemical entities.[5]
Molecular Structure and Physicochemical Properties
The foundational aspect of understanding any chemical entity lies in its structure and inherent physical properties. These parameters govern its behavior in both chemical and biological systems.
Chemical Structure
3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole possesses a planar, aromatic 1,2,4-thiadiazole ring substituted at the 3-position with a methyl group and at the 5-position with an oxolan-3-yloxy group. The oxolane ring introduces a non-planar, saturated, and polar component to the molecule.
Caption: 2D Structure of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole.
Core Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, its core properties can be calculated or inferred from related structures. A compound with a similar core, 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid, provides a reference for some of these properties.[6]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | Calculated |
| Molecular Weight | 186.23 g/mol | Calculated |
| CAS Number | 1152509-98-4 | Inferred from Patent Literature |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., DCM, THF, Acetone) and limited solubility in water. | Inferred |
| XLogP3 | ~1.4 | Estimated based on similar structures[7] |
Synthesis and Characterization
The synthesis of substituted 1,2,4-thiadiazoles can be achieved through various routes, often involving the cyclization of thiourea or thioamide precursors.[8] For 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, a plausible and efficient synthesis would involve the reaction of a suitably activated 5-substituted-3-methyl-1,2,4-thiadiazole with 3-hydroxyoxolane.
Proposed Synthetic Pathway
A common strategy for synthesizing 5-alkoxy-1,2,4-thiadiazoles involves the nucleophilic substitution of a leaving group at the 5-position of the thiadiazole ring. A 5-chloro or 5-bromo substituted thiadiazole serves as an excellent electrophile for this purpose. The overall process can be visualized as a two-step sequence starting from 3-methyl-1,2,4-thiadiazole-5-thiol.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
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Step 1: Chlorination: The conversion of the 5-thiol or 5-hydroxy group to a 5-chloro group is a critical activation step. Chlorine is an excellent leaving group, making the C5 carbon highly susceptible to nucleophilic attack. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for this transformation under controlled conditions.
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Step 2: Nucleophilic Substitution: This step is a classic Williamson ether synthesis. 3-Hydroxyoxolane is deprotonated by a non-nucleophilic base (like sodium hydride or potassium carbonate) to form a more potent alkoxide nucleophile. This alkoxide then displaces the chloride from the thiadiazole ring. The choice of an aprotic polar solvent like THF or DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the alkoxide without interfering with the reaction.
Characterization Protocols
To ensure the identity and purity of the synthesized compound, a suite of spectroscopic and analytical techniques must be employed.
Step-by-Step Characterization Workflow:
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Purification: The crude product from the synthesis is first purified, typically via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A suitable solvent system (e.g., 30% Ethyl Acetate/Hexanes) and visualization under UV light would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique provides information on the number and types of protons. Expected signals would include a singlet for the methyl group, and a complex set of multiplets for the seven protons of the oxolane ring.
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¹³C NMR: This provides information on the carbon skeleton. Distinct signals for the two thiadiazole ring carbons, the methyl carbon, and the four unique carbons of the oxolane ring are expected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak (M+H)⁺ would be observed at m/z corresponding to C₇H₁₁N₂O₂S⁺.
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Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected absorptions include C-H stretching (aliphatic), C=N stretching from the thiadiazole ring, and strong C-O stretching from the ether linkage and the oxolane ring.
Chemical Reactivity and Stability
The reactivity of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is dictated by the interplay of its three constituent parts: the aromatic 1,2,4-thiadiazole ring, the ether linkage, and the saturated oxolane ring.
Reactivity of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, which imparts significant stability.[9]
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Stability to Oxidation and Reduction: The ring is generally stable to common oxidizing and reducing agents.
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Acid/Base Stability: It is relatively stable to acidic and moderately basic conditions. Strong bases, however, could potentially lead to ring-opening reactions, although this typically requires harsh conditions.
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Electrophilic Substitution: Due to its electron-deficient nature, the thiadiazole ring is generally unreactive towards electrophilic aromatic substitution.
-
Nucleophilic Attack: The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution.[9] In the target molecule, this position is occupied by the oxolanyloxy group. While the C-O bond is generally stable, it could be cleaved by strong nucleophiles under forcing conditions, though this is less facile than the displacement of a halide.
Caption: Key reactivity sites on the molecule.
Reactivity of the Ether Linkage and Oxolane Moiety
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Ether Cleavage: The C5-O ether bond is susceptible to cleavage by strong acids such as HBr or HI, a standard reaction for ethers. This would yield 5-hydroxy-3-methyl-1,2,4-thiadiazole and 3-bromooxolane.
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Oxolane Ring: The oxolane (THF) ring is generally stable and unreactive. It is resistant to most reagents except for very strong acids which can catalyze ring-opening polymerization, although this is unlikely under typical synthetic or physiological conditions.
Biological and Pharmaceutical Relevance
While 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is not an active pharmaceutical ingredient (API) itself, its structural motifs are highly relevant in drug design.
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Intermediate for Fazolintant: Its primary documented role is as a key intermediate in the synthesis of fazolintant and its deuterated analogues.[5] Fazolintant is a selective antagonist of the neurokinin-3 (NK-3) receptor, which has been developed for the treatment of sex-hormone-dependent diseases.[5] The thiadiazole core in this context provides a metabolically stable scaffold for orienting other pharmacophoric elements.
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The 1,2,4-Thiadiazole Scaffold: Derivatives of 1,2,4-thiadiazole and the isomeric 1,3,4-thiadiazole are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][10][11] The stability and hydrogen bonding capabilities of the thiadiazole ring make it a privileged structure in medicinal chemistry.[1][3]
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The Oxolane Moiety: The inclusion of small, saturated heterocycles like oxetane or oxolane is a modern strategy in drug design known as "escape from flatland."[4] This approach aims to improve physicochemical properties by increasing the three-dimensional character of a molecule. Benefits often include:
-
Improved Solubility: The polar oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Reduced Lipophilicity: Replacing a lipophilic group (like a gem-dimethyl) with an oxolane can lower the LogP, which can be beneficial for pharmacokinetics.
-
Metabolic Stability: The ring can block sites of metabolism or alter the molecule's conformation to prevent enzymatic degradation.
-
Conclusion
3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a specialized chemical intermediate whose value is derived from the strategic combination of a stable aromatic thiadiazole core and a property-modulating oxolane side chain. Its chemical properties are defined by the robust nature of the thiadiazole ring and the characteristic reactivity of its ether linkage. While not biologically active on its own, its role in the synthesis of complex APIs like fazolintant underscores the importance of such well-designed building blocks in the pharmaceutical industry. Further research into derivatives of this scaffold could yield novel compounds with tailored properties for various therapeutic targets, leveraging the proven advantages of both the thiadiazole and oxolane motifs.
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